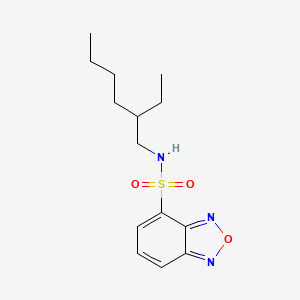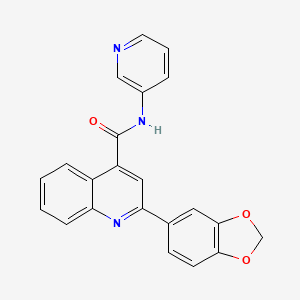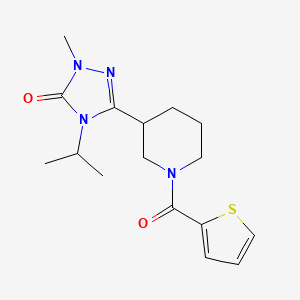![molecular formula C15H13NO4 B11121222 2-Hydroxy-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B11121222.png)
2-Hydroxy-5-[(phenylacetyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(2-phenylacetamido)benzoic acid is a chemical compound with the molecular formula C15H13NO4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a phenylacetamido group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(2-phenylacetamido)benzoic acid typically involves the acylation of 2-hydroxy-5-aminobenzoic acid with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-5-(2-phenylacetamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(2-phenylacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-hydroxy-5-(2-phenylacetyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(2-phenylethylamino)benzoic acid.
Substitution: Formation of 2-hydroxy-5-(2-phenylacetamido)-4-chlorobenzoic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-(2-phenylacetamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase, which is crucial for the synthesis of coenzyme A in bacteria . This inhibition disrupts bacterial growth and survival, making it a potential candidate for antibacterial therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-(2-phenylacetamido)sulfonylbenzoic acid: Similar structure but with a sulfonyl group instead of a carboxylic acid group.
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with an acetamido group instead of a phenylacetamido group.
Uniqueness
2-Hydroxy-5-(2-phenylacetamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-hydroxy-5-[(2-phenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-13-7-6-11(9-12(13)15(19)20)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,16,18)(H,19,20) |
Clé InChI |
XSWXGRWPQSHNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide](/img/structure/B11121141.png)

![N-(cyclopropylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121161.png)
![1-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11121169.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B11121172.png)
![Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11121174.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121181.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121188.png)


![2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11121216.png)
![1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121218.png)

![(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121229.png)
